Home > Products > Building Blocks P17044 > 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine
7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine - 18620-92-3

7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine

Catalog Number: EVT-252886
CAS Number: 18620-92-3
Molecular Formula: C6H7N5
Molecular Weight: 149.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{4-[(2,4-Diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-L-glutamic Acid

  • Compound Description: This compound is a classical antifolate that acts as a potent dihydrofolate reductase (DHFR) inhibitor. It exhibits significant inhibitory activity against human DHFR with an IC50 value of 66 nM. Additionally, it demonstrates potent antitumor activity in vitro, effectively inhibiting the growth of multiple tumor cell lines at low nanomolar concentrations [].
  • Relevance: This compound is structurally related to 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine through the presence of the core pyrrolo[2,3-d]pyrimidine-2,4-diamine scaffold. The key structural difference lies in the substitution at the 5- and 6-positions. This compound highlights the potential of modifying the 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine scaffold for developing potent DHFR inhibitors with antitumor properties [].

5-Ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine

  • Compound Description: This compound serves as a crucial intermediate in synthesizing various pyrrolo[2,3-d]pyrimidine-2,4-diamine derivatives, particularly those with modifications at the 6-position. Its versatility makes it a valuable building block for exploring structure-activity relationships and developing novel compounds with potential biological activities [].
  • Relevance: This compound is a direct precursor to 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, lacking only the modifications at the 6-position. It underscores the importance of the core pyrrolo[2,3-d]pyrimidine-2,4-diamine structure for biological activity and highlights the impact of substituents at different positions on the molecule's overall properties [].
  • Compound Description: This series of compounds was designed as multi-targeted receptor tyrosine kinase inhibitors. Compounds 11a and 19a, in particular, exhibited potent dual inhibition against PDGFRβ and VEGFR-2. Compound 11a demonstrated promising in vivo activity in a COLO-205 tumor model, effectively inhibiting tumor growth, metastasis, and angiogenesis, surpassing or showing comparable efficacy to the standard compound TSU-68 (SU6668) [].
  • Relevance: These compounds share the core 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine structure with modifications at the N4 and 7 positions. The presence of the 3-bromophenyl group at N4 and various substituted benzyl groups at the 7 position significantly contribute to their potent inhibitory activity against specific receptor tyrosine kinases. This highlights the potential of modifying these positions on the 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine scaffold for developing targeted anticancer therapies [].

N4-Aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines

  • Compound Description: This series of compounds was developed as multiple receptor tyrosine kinase (RTK) inhibitors and investigated for their antitumor potential. These compounds demonstrated improved inhibitory potency against EGFR, VEGFR-1, and VEGFR-2 compared to previously reported compounds []. Notably, compounds 8, 9, and 13 within this series displayed potent, multi-target RTK inhibition, exceeding or matching the potency of lead compounds and standard inhibitors. Further modifications within this series led to compounds 10 and 12, which showed selective and potent inhibition of VEGFR-2 over other RTKs like EGFR, PDGFRβ, and VEGFR-1 [, ].
  • Relevance: This series shares the core 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine structure with the target compound. The variations in aryl substituents at N4 and phenylmethyl substituents at the 6 position significantly influence their inhibitory activity against various RTKs. These compounds exemplify how modifications to the core structure can be tailored to enhance potency and selectivity toward specific RTKs, highlighting the potential of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine derivatives as valuable scaffolds for developing targeted anticancer agents [, ].

N2-methyl-N4-(pyrimidin-2-ylmethyl)-5-(quinolin-6-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (Compound T-025)

  • Compound Description: This compound, known as T-025, exhibits inhibitory activity against CDC2-Like Kinase 2 (CLK2). The crystal structure of CLK2 in complex with T-025 has been determined, providing valuable insights into its binding mode and mechanism of action [].
  • Relevance: This compound shares the core 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine structure with specific substitutions at the N2, N4, and 5 positions. Its potent inhibitory activity against CLK2 and the availability of structural information on its binding interactions make it a valuable reference compound for understanding the structure-activity relationships and exploring the therapeutic potential of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine derivatives as kinase inhibitors [].

4-Chloro-7-(2-deoxy-β-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine

  • Compound Description: This compound is a nucleoside analog containing the 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine core structure with a 2'-deoxyribofuranosyl moiety attached to the N7 position. Structural analysis revealed its conformational preferences, including the orientation of the glycosidic bond, sugar pucker, and exocyclic bond. The study also highlighted its ability to form a three-dimensional network stabilized by intermolecular hydrogen bonds involving the amino and hydroxyl groups [].
  • Relevance: This compound demonstrates the feasibility of incorporating the 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine scaffold into nucleoside analogs. Understanding its structural features and hydrogen-bonding patterns can guide the design of novel nucleoside-based therapeutics with potential antiviral or anticancer applications. Comparing its properties to 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine helps to understand the impact of the sugar moiety on its conformation and intermolecular interactions [].
Overview

1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine is a heterocyclic organic compound characterized by its unique bicyclic structure, which incorporates both pyrrole and pyrimidine moieties. This compound has garnered attention in medicinal chemistry due to its potential as an inhibitor of various enzymes, including protein tyrosine kinases. The compound's structure allows for significant biological activity, making it a subject of interest in drug development.

Source and Classification

1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine falls under the category of pyrrolo[2,3-d]pyrimidines, a class of compounds known for their diverse pharmacological properties. These compounds are typically synthesized through various chemical reactions involving pyrimidine derivatives and other organic reagents. Their classification can be further refined based on substituents at different positions on the pyrrolo and pyrimidine rings.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine can be achieved through several methods. Notable approaches include:

  • Cyclization Reactions: A common method involves the cyclization of 4-pyrimidylhydrazones under thermal conditions to yield pyrrolo[2,3-d]pyrimidines. This method is characterized by high temperatures and specific steric constraints that can limit its general applicability .
  • Electrophilic Cyclization: Another effective method is the bis-electrophilic cyclization involving substituted anilines and chlorinated intermediates. This approach allows for the introduction of various functional groups that enhance biological activity .
  • Regiospecific Synthesis: Recent studies have reported regiospecific synthesis using α-bromomethylbenzylketones with 2,6-diamino-4-oxopyrimidine in solvents like dimethylformamide (DMF). This method has shown improved yields and reduced side products compared to earlier techniques .
Molecular Structure Analysis

Structure and Data

The molecular structure of 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine consists of a pyrrole ring fused to a pyrimidine ring. The compound features two amino groups at the 2 and 4 positions of the pyrimidine ring, contributing to its reactivity.

  • Molecular Formula: C₇H₈N₄
  • Molecular Weight: 164.17 g/mol
  • Structural Features: The compound exhibits a planar structure with potential for hydrogen bonding due to the presence of amino groups.
Chemical Reactions Analysis

Reactions and Technical Details

1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions that are crucial for its application in medicinal chemistry:

  • Chlorination: The compound can be chlorinated using phosphorus oxychloride to introduce chlorine substituents at specific positions on the ring .
  • Nucleophilic Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles such as aryl halides or sulfonyl chlorides, enabling the synthesis of more complex derivatives .

These reactions are essential for modifying the compound's pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action for 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine primarily involves its role as an inhibitor of protein tyrosine kinases. These enzymes play crucial roles in cell signaling pathways related to cell growth and differentiation. By inhibiting these kinases, the compound can potentially disrupt aberrant signaling pathways associated with various cancers.

  • Target Enzymes: Janus Kinase 3 has been identified as a key target for this class of compounds.
  • Biological Impact: Inhibition leads to reduced cell proliferation and survival in cancerous cells.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in polar solvents such as water and dimethyl sulfoxide.
  • Melting Point: The melting point ranges from 150°C to 160°C.
  • Stability: The compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have confirmed its structure and purity.

Applications

Scientific Uses

Due to its biological activity, 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine has several applications in scientific research:

  • Drug Development: It serves as a lead compound for developing new anticancer agents targeting protein tyrosine kinases.
  • Biochemical Research: Used in studies exploring kinase inhibition mechanisms and cellular signaling pathways.
  • Pharmaceutical Formulations: Potentially incorporated into formulations aimed at treating various malignancies.

The ongoing research into this compound continues to reveal its potential therapeutic applications across multiple disciplines within medicinal chemistry.

Synthetic Methodologies and Reaction Optimization

Bis-Electrophilic Cyclization Strategies for Pyrrolo[2,3-d]pyrimidine Core Construction

The bis-electrophilic cyclization of α-halocarbonyl compounds with 2,4-diamino-6-hydroxypyrimidine (101) represents a cornerstone methodology for constructing the 1H-pyrrolo[2,3-d]pyrimidine-2,4-diamine scaffold. This one-pot condensation exploits the dual reactivity of α-halocarbonyl electrophiles to simultaneously form C-C and C-N bonds, annulating the pyrrole ring onto the pyrimidine core. Chloroacetaldehyde reacts with 101 under mild conditions to yield unsubstituted 1H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (102a) in >85% yield [1]. When chloroacetone replaces chloroacetaldehyde, the reaction generates 6-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (102b), though competitive furan formation (103a) may occur without optimized conditions [1] [9].

Table 1: Bis-Electrophilic Cyclization Outcomes with α-Halocarbonyl Reagents

α-Halocarbonyl ReagentPrimary ProductYield (%)Competitive Byproduct
Chloroacetaldehyde102a (R=H)85-92None
Chloroacetone102b (R=CH₃)78103a (furopyrimidine)
4-Bromophenacyl bromide102e (Ar=C₆H₄Br)73103b (minor)
Ethyl chlorooxoacetate102d (R=COOEt)68None

Substituent effects significantly influence reaction efficiency: Extended aromatic systems (e.g., 4-bromophenacyl bromide) afford 102e but require elevated temperatures (80°C, 12h) due to steric hindrance [1] [8]. Strategic optimization involves pH control (acetate buffer, pH 4.5) and stoichiometric adjustments to suppress oxidation side products, enabling gram-scale synthesis of C5-arylated derivatives like 102f and 102g for antifolate applications [1] [3].

Functionalization at N4 and C6 Positions: Chlorination and Aniline Substitution

Regioselective chlorination at C4 activates the pyrrolopyrimidine core for nucleophilic displacement, serving as the critical step for installing diverse aniline moieties at N4. Phosphorous oxychloride (POCl₃) mediates this transformation at reflux (110°C, 4-6h), converting 1H-pyrrolo[2,3-d]pyrimidine-2,4-diol precursors to 4,6-dichloro intermediates (7) with >90% efficiency [8] [9]. Microwave irradiation drastically reduces this step to 15 minutes at 150°C while maintaining yields >92%, demonstrating significant process intensification [9].

Table 2: Aniline Substituent Effects on Buchwald-Hartwig Amination

Aniline SubstituentConditionsProductYield (%)Reaction Time
3-BromoPd(OAc)₂/RuPhos, t-BuOH, 100°C8945 min
3-TrifluoromethylPd(OAc)₂/RuPhos, t-BuOH, 100°C15888 min
4-MethoxyPd₂(dba)₃/XPhos, dioxane, 90°C12752 h
UnsubstitutedRuPhos Pd G2, NaO^tBu, toluene, 80°C10681 h

Buchwald-Hartwig amination enables C4 diversification, where catalyst selection governs efficiency. Pd(OAc)₂/RuPhos in anhydrous tert-butanol achieves 94% yield for 3-bromoaniline coupling at 100°C within 5 minutes, while electron-rich anilines (e.g., 4-methoxyaniline) require Pd₂(dba)₃/XPhos in dioxane [8]. The 6-position tolerates phenethyl extensions via Suzuki coupling prior to amination, enabling dual functionalization: 6-(2-phenylethyl)-N⁴-(3-trifluoromethylphenyl) derivatives (15) exhibit nanomolar RTK inhibition, confirming the pharmacophore’s versatility [8].

Microwave- and Ultrasound-Assisted Protocols for Enhanced Efficiency

Non-conventional energy sources address key limitations in pyrrolopyrimidine synthesis, particularly prolonged reaction times and thermal decomposition. Microwave-assisted dichlorination of dihydroxypyrrolopyrimidines achieves near-quantitative conversion in 15 minutes versus 6 hours conventionally, while solvent-free conditions eliminate purification challenges [9]. Ultrasound irradiation (50 kHz) synergizes with tetra-n-butylammonium bromide (TBAB) catalysis for one-pot multicomponent reactions, condensing arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acids into complex pyrrolo[2,3-d]pyrimidines in 10 minutes at 25°C (73-95% yield) [4].

Table 3: Energy-Assisted vs Conventional Synthesis Comparison

ReactionConventional MethodEnhanced MethodTime ReductionYield Improvement
Dichlorination (POCl₃)110°C, 6hMW 150°C, 15 min24-fold+5%
C4-Amination100°C, 2-24hMW 130°C, 10-20 min8-fold+15-25%
Three-component condensationReflux, 30-60 min, 81% yieldUltrasound/TBAB, 10 min, 25°C, >90%6-fold+9-14%

Notably, microwave-mediated synthesis enables otherwise inaccessible derivatives: 6-chloro-2-trichloromethylpyrrolo[2,3-d]pyrimidine forms cleanly under 300W irradiation, whereas thermal methods cause decomposition [9]. Ultrasound equally facilitates oxidative thiolation for 6-arylthio derivatives, suppressing disulfide byproducts through efficient micromixing [3].

Greener Synthesis Using Sustainable Solvents and Catalysts

Sustainable methodologies prioritize atom economy, renewable solvents, and recyclable catalysts. TBAB (5 mol%) in ethanol replaces dichloromethane/tetrahydrofuran for pyrrolopyrimidine annulations, enabling catalyst recovery via aqueous extraction while maintaining 90% yield [4]. Ethanol/water mixtures (4:1) facilitate barbituric acid condensations at 50°C, eliminating hydrocarbon solvents without compromising efficiency (85-91% yield) [4] [9].

Table 4: Environmental Metrics for Sustainable Protocols

MethodCatalyst/SolventE-factorPMICatalyst Recyclability
TBAB/EtOH (ultrasound)TBAB (5 mol%), ethanol8.212.14 cycles, <5% activity loss
Ethanol/water thermalNone, ethanol/H₂O6.59.8Not applicable
MW solvent-free dichlorinationNone, neat POCl₃2.13.5Not applicable
Traditional DMF/Pd catalysisPd(PPh₃)₄, DMF32.745.6Not recyclable

E-factor: kg waste/kg product; PMI: Process Mass Intensity

Key innovations include:

  • Solvent Selection: Ethanol reduces Process Mass Intensity (PMI) by 60% versus DMF while enhancing pyrrolopyrimidine crystallinity [4].
  • Catalyst Design: Immobilized Fe₃O₄/SiO₂-pyrimidine-2,4-diamine nanoparticles enable magnetic recovery and reuse over 5 cycles without leaching in 1,4-dihydropyridine syntheses [4].
  • Energy Efficiency: Combining microwave activation with ethanol/water solvents achieves 82% carbon efficiency for anti-BVDV pyrrolopyrimidines, outperforming stepwise routes (45-50%) [9].

Properties

CAS Number

18620-92-3

Product Name

1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C6H7N5/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H5,7,8,9,10,11)

InChI Key

XVTARVYKZCLFGX-UHFFFAOYSA-N

SMILES

C1=CNC2=NC(=NC(=C21)N)N

Synonyms

(AD)A base
2-amino-7-deazaadenine

Canonical SMILES

C1=CNC2=NC(=NC(=C21)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.